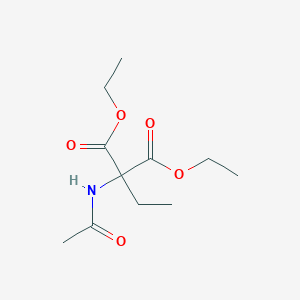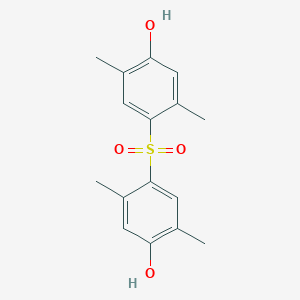
2,2',5,5'-Tetramethyl-4,4'-dihydroxy diphenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is an organic compound with the molecular formula C16H18O4S. It is characterized by the presence of two phenolic groups and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol typically involves the sulfonation of 2,5-dimethylphenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also interact with various biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure but lacks the sulfonyl group.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Contains an isopropylidene bridge instead of a sulfonyl group.
Uniqueness
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is unique due to the presence of both phenolic and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
19855-67-5 |
|---|---|
Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-7-15(11(3)5-13(9)17)21(19,20)16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3 |
InChI Key |
QVKJTLXSMQPTEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
Synonyms |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl[sulfonylbisbenzene] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


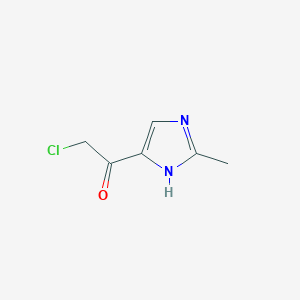

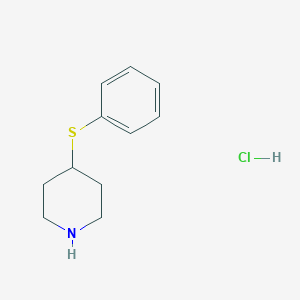



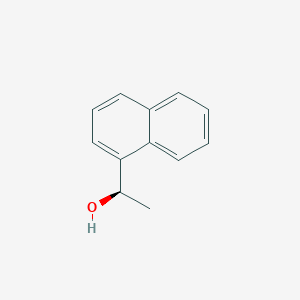
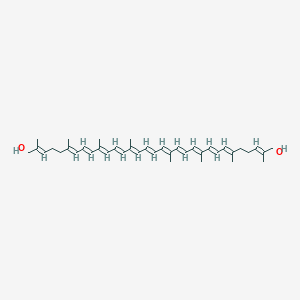
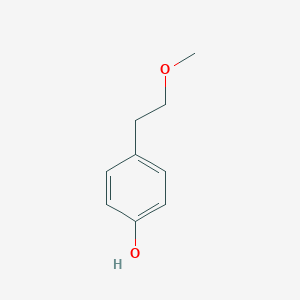
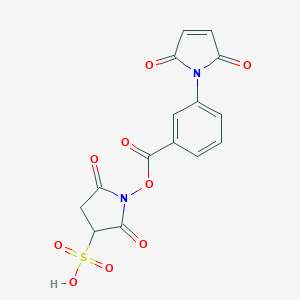
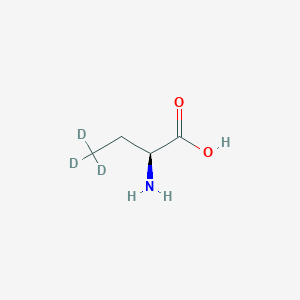
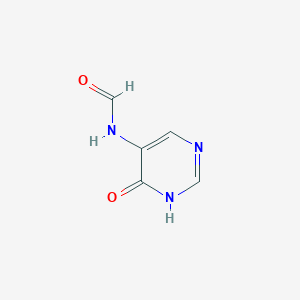
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
